1,4'-bipiperidin-1'-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
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Overview
Description
1,4’-bipiperidin-1’-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a complex organic compound that features a unique combination of piperidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4’-bipiperidin-1’-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Attachment of the Fluorophenyl Group: The 2-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom on a benzene ring is replaced by an amino group.
Formation of the Piperidine Ring: The piperidine rings are typically synthesized through a series of cyclization reactions starting from appropriate diamines or dihalides.
Coupling Reactions: The final step involves coupling the triazole and piperidine moieties through a carbonyl linkage, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the click reaction, automated synthesis platforms for the piperidine ring formation, and high-throughput screening for optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,4’-bipiperidin-1’-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine rings or the triazole moiety, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or reduce the triazole ring under specific conditions.
Substitution: The fluorophenyl group can undergo further substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1,4’-bipiperidin-1’-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound’s interactions with biological macromolecules make it useful in studying enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4’-bipiperidin-1’-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the piperidine rings can enhance binding affinity through hydrophobic interactions. The fluorophenyl group can further modulate the compound’s electronic properties, influencing its reactivity and binding characteristics.
Comparison with Similar Compounds
Similar Compounds
1,4’-bipiperidin-1’-yl{5-[(2-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
1,4’-bipiperidin-1’-yl{5-[(2-methylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone: The methyl group can influence the compound’s hydrophobicity and steric interactions.
1,4’-bipiperidin-1’-yl{5-[(2-nitrophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone: The nitro group can significantly alter the compound’s electronic properties and reactivity.
Uniqueness
1,4’-bipiperidin-1’-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to biological targets. The combination of piperidine and triazole rings also provides a versatile scaffold for further chemical modifications and functionalization.
Properties
IUPAC Name |
[5-(2-fluoroanilino)-2H-triazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN6O/c20-15-6-2-3-7-16(15)21-18-17(22-24-23-18)19(27)26-12-8-14(9-13-26)25-10-4-1-5-11-25/h2-3,6-7,14H,1,4-5,8-13H2,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPFSFMBCPMGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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